(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol
Overview
Description
(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a chloro group at the 4th position, a trifluoromethyl group at the 6th position, and a methanol group at the 3rd position on the pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Mechanism of Action
Target of Action
Trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, have been used in various pharmaceutical applications . For instance, some TFMP derivatives have been found to target AcpS-PPTase, a type of enzyme .
Mode of Action
It’s known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that tfmp derivatives have been used in the protection of crops from pests , suggesting that they may interact with biochemical pathways related to pest resistance.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that tfmp derivatives have been used in the protection of crops from pests , suggesting that they may have effects on pest physiology at the molecular and cellular level.
Action Environment
It’s known that the development of fluorinated organic chemicals is becoming an increasingly important research topic , suggesting that environmental factors may play a role in their action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloro-6-(trifluoromethyl)pyridine with formaldehyde and a reducing agent such as sodium borohydride to yield the desired methanol derivative .
Industrial Production Methods
In an industrial setting, the production of (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a less substituted pyridine derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Chloro-6-(trifluoromethyl)pyridine-3-carboxaldehyde or 4-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid.
Reduction: 6-(Trifluoromethyl)pyridin-3-yl)methanol.
Substitution: 4-Amino-6-(trifluoromethyl)pyridin-3-yl)methanol or 4-Mercapto-6-(trifluoromethyl)pyridin-3-yl)methanol.
Scientific Research Applications
(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-6-(trifluoromethyl)pyridine: Lacks the methanol group, making it less polar and potentially less reactive in certain chemical transformations.
(4-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanol: Similar structure but with the trifluoromethyl group at a different position, which can significantly alter its chemical and biological properties.
Uniqueness
The presence of both the chloro and trifluoromethyl groups on the pyridine ring, along with the methanol group, makes (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol unique. This combination of functional groups imparts distinct reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
[4-chloro-6-(trifluoromethyl)pyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-1-6(7(9,10)11)12-2-4(5)3-13/h1-2,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMIDRQMWQDVEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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